Cas no 7418-18-0 (Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime)

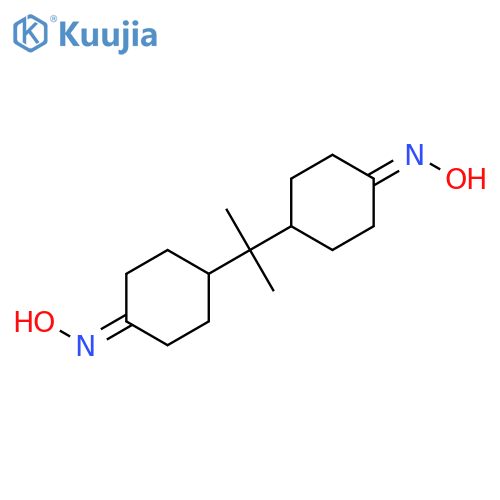

7418-18-0 structure

商品名:Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime

CAS番号:7418-18-0

MF:C15H26N2O2

メガワット:266.379144191742

MDL:MFCD11500363

CID:4166231

PubChem ID:57890825

Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime

- 2,2-Bis-(4-Hydroximinocyclohexyl)propane

- 4,4'-(Propane-2,2-diyl)bis(cyclohexan-1-one) dioxime

- starbld0005927

- N-[4-[2-(4-hydroxyiminocyclohexyl)propan-2-yl]cyclohexylidene]hydroxylamine

- SCHEMBL13656499

- 7418-18-0

- MFCD11500363

-

- MDL: MFCD11500363

- インチ: InChI=1S/C15H26N2O2/c1-15(2,11-3-7-13(16-18)8-4-11)12-5-9-14(17-19)10-6-12/h11-12,18-19H,3-10H2,1-2H3

- InChIKey: UCNBSECKFJYHGV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 266.199428076Da

- どういたいしつりょう: 266.199428076Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB337595-5 g |

2,2-Bis-(4-Hydroximinocyclohexyl)propane; . |

7418-18-0 | 5 g |

€780.00 | 2023-07-19 | ||

| abcr | AB337595-5g |

2,2-Bis-(4-Hydroximinocyclohexyl)propane; . |

7418-18-0 | 5g |

€780.00 | 2025-02-13 | ||

| abcr | AB337595-1 g |

2,2-Bis-(4-Hydroximinocyclohexyl)propane; . |

7418-18-0 | 1 g |

€260.00 | 2023-07-19 | ||

| abcr | AB337595-1g |

2,2-Bis-(4-Hydroximinocyclohexyl)propane; . |

7418-18-0 | 1g |

€260.00 | 2025-02-13 |

Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

7418-18-0 (Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7418-18-0)Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime

清らかである:99%/99%

はかる:1g/5g

価格 ($):154.0/462.0